molecular formula C14H15ClN2OS B1465226 2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide CAS No. 1354950-90-5

2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide

Cat. No. B1465226
M. Wt: 294.8 g/mol
InChI Key: QSBRIZFWLRXFIY-UHFFFAOYSA-N
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Description

2-Chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide is an organic compound that has been studied for its potential in various scientific research applications. It is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine in the central and peripheral nervous systems. This compound has been used in laboratory experiments to study the effects of acetylcholinesterase inhibition on biochemical and physiological processes. In

Scientific Research Applications

Anticancer Potential

  • Anticancer Agent Synthesis : Compounds related to 2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide have been synthesized and studied for their anticancer activity. Specifically, derivatives of this compound demonstrated selective cytotoxicity against human lung adenocarcinoma cells, showing potential as anticancer agents (Evren et al., 2019).

Synthesis of Arylidene Compounds

  • Synthesis of Arylidene Derivatives : A study described the synthesis of arylidene compounds from 2-iminothiazolidine -4-one, which includes the preparation of a compound closely related to 2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide. This research contributes to the understanding of the chemical properties and potential applications of these compounds in various fields (Azeez & Abdullah, 2019).

Dye Intermediate Market Analysis

  • Characterization in Dye Industry : In the dye industry, the characterization and synthesis of compounds similar to 2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide have been critical. A study involving a closely related compound, 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, which was initially misidentified as a common dye intermediate, highlights the importance of accurate chemical identification in industrial applications (Drabina et al., 2009).

Herbicide Metabolism Studies

  • Metabolism in Agricultural Applications : The compound's derivatives have been studied in the context of herbicide metabolism. For example, research on acetochlor, a compound structurally related to 2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide, has provided insights into the metabolic pathways and potential environmental impacts of such herbicides (Coleman et al., 2000).

Synthesis for Biological Activity Exploration

  • Exploring Biological Activities : The synthesis and characterization of compounds structurally related to 2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide have been pursued to explore their potential biological activities. Studies have shown that such compounds can exhibit significant biological activities, including antimicrobial and anti-inflammatory effects, making them subjects of interest in pharmaceutical research (Krauze et al., 2007).

properties

IUPAC Name

2-chloro-N-[4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9-3-5-11(6-4-9)7-12-10(2)16-14(19-12)17-13(18)8-15/h3-6H,7-8H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBRIZFWLRXFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(N=C(S2)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Ruprecht, L Wei, L Zheng, S Bodea, X Mo… - Cell Chemical …, 2022 - cell.com
DNA-binding proteins are promising therapeutic targets but are notoriously difficult to drug. Here, we evaluate a chemoproteomic DNA interaction platform as a complementary strategy …
Number of citations: 1 www.cell.com

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